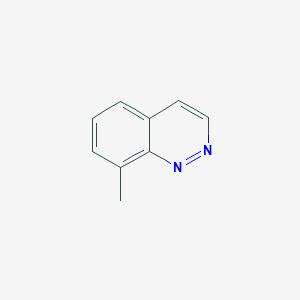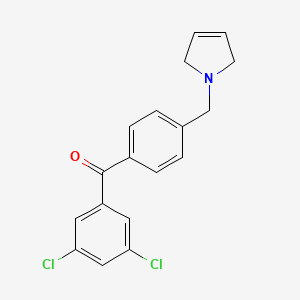
(3,5-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Übersicht
Beschreibung
“(3,5-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like imidazole . Pyrrole is a component of more complex macrocycles, including the porphyrins of heme, the chlorins, bacteriochlorins, chlorophyll, and the bilins .
Synthesis Analysis
The synthesis of similar compounds involves several steps. First, the appropriate starting materials are dissolved in a suitable solvent. A coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), is added to the reaction mixture and stirred for several hours at room temperature. The intermediate formed is then isolated and purified by column chromatography. The purified intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in a suitable solvent. The final product is then isolated and purified by column chromatography.
Molecular Structure Analysis
The molecular structure of “(3,5-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is complex, with multiple rings and functional groups. It contains a pyrrole ring, which is a five-membered aromatic heterocycle .
Chemical Reactions Analysis
The chemical reactions of “(3,5-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” would likely involve the pyrrole ring and the carbonyl group. Pyrrole rings can undergo electrophilic substitution reactions, while carbonyl groups can undergo nucleophilic addition reactions .
Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis and Biological Evaluation
A study focused on the microwave-assisted synthesis of novel pyrazoline derivatives, which include compounds related to the chemical structure of interest, highlighting their potential as anti-inflammatory and antibacterial agents. The synthesized compounds were characterized and evaluated for their in vivo anti-inflammatory and in vitro antibacterial activity, demonstrating significant potential. Molecular docking results suggested these compounds as promising templates for anti-inflammatory activity (Ravula et al., 2016).
Development of Precipitation-Resistant Solution Formulation
Research into developing suitable formulations for early toxicology and clinical studies of poorly water-soluble compounds has been conducted. This work aimed at increasing the in vivo exposure of such compounds, which could include derivatives of (3,5-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, by preventing or delaying precipitation from solution (Burton et al., 2012).
Spectroscopic, Quantum Chemical, and Molecular Docking Studies
A study on the molecular structure, spectroscopic, and quantum chemical properties of related pyrazolyl methanone compounds included antimicrobial activity assessments and molecular docking simulations. This work underlines the importance of such compounds in the development of new antimicrobial agents, with the computational studies providing insights into the molecular interactions responsible for their biological activities (Sivakumar et al., 2021).
Synthesis and Molecular Docking Study of Anticancer and Antimicrobial Agents
The synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents, which are structurally related to the compound , was reported. The study included molecular docking to evaluate the potential of these compounds against various pathogenic strains and cancer cell lines, showcasing the utility of such compounds in combating microbial resistance and cancer (Katariya et al., 2021).
Zukünftige Richtungen
Compounds containing a pyrrole ring have been found to have a broad range of biological activities, making them an important area of research for the development of new drugs . Therefore, “(3,5-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” and similar compounds could be of interest in future pharmaceutical research.
Eigenschaften
IUPAC Name |
(3,5-dichlorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-13(4-6-14)12-21-7-1-2-8-21/h1-6,9-11H,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEDXXFBYSRTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643053 | |
| Record name | (3,5-Dichlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898764-71-1 | |
| Record name | Methanone, (3,5-dichlorophenyl)[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dichlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B1613004.png)
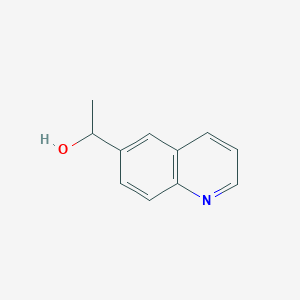

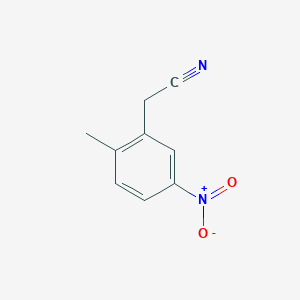
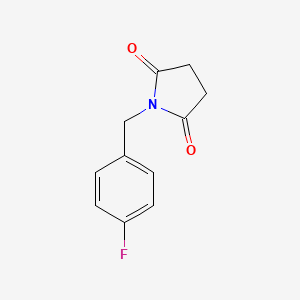
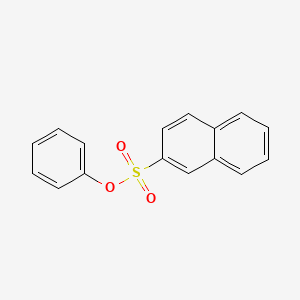
![3-[(4-Chlorophenyl)methyl]-pyridine-4-carboxylic acid](/img/structure/B1613018.png)

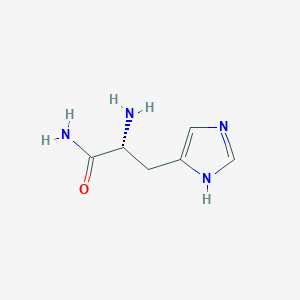
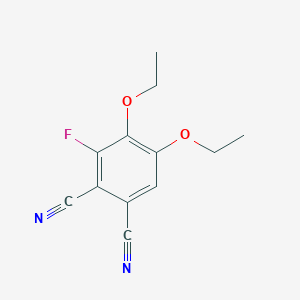
![2,6-Diazaspiro[3.5]nonane](/img/structure/B1613023.png)
![1-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1613024.png)
![2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane](/img/structure/B1613026.png)
